N-[Cyano-(2-methoxyphenyl)methyl]-1-pentan-3-ylpyrazole-3-carboxamide
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Overview
Description
N-[Cyano-(2-methoxyphenyl)methyl]-1-pentan-3-ylpyrazole-3-carboxamide is a complex organic compound with a unique structure that combines a cyano group, a methoxyphenyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Cyano-(2-methoxyphenyl)methyl]-1-pentan-3-ylpyrazole-3-carboxamide typically involves the cyanoacetylation of amines. This process can be carried out using various methods, including:
Neat Methods: Direct treatment of different amines with methyl cyanoacetate without solvent at room temperature.
Stirring without Solvent at Steam Bath: Stirring ethyl cyanoacetate with amines at 70°C for 6 hours, then leaving it to stir at room temperature overnight.
Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[Cyano-(2-methoxyphenyl)methyl]-1-pentan-3-ylpyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the cyano and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
N-[Cyano-(2-methoxyphenyl)methyl]-1-pentan-3-ylpyrazole-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of new materials with unique electronic and optical properties.
Biological Research: The compound is investigated for its interactions with biological molecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-[Cyano-(2-methoxyphenyl)methyl]-1-pentan-3-ylpyrazole-3-carboxamide involves its interaction with specific molecular targets. The cyano group and pyrazole ring are key functional groups that enable the compound to bind to enzymes and receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-(2-Methoxyphenyl)acetamide: Shares the methoxyphenyl group but lacks the cyano and pyrazole functionalities.
N-(2-Cyanoethyl)acetamide: Contains the cyano group but differs in the rest of the structure.
1-Pentan-3-ylpyrazole-3-carboxamide: Similar pyrazole ring but lacks the cyano and methoxyphenyl groups.
Uniqueness
N-[Cyano-(2-methoxyphenyl)methyl]-1-pentan-3-ylpyrazole-3-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and advanced materials.
Properties
IUPAC Name |
N-[cyano-(2-methoxyphenyl)methyl]-1-pentan-3-ylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-4-13(5-2)22-11-10-15(21-22)18(23)20-16(12-19)14-8-6-7-9-17(14)24-3/h6-11,13,16H,4-5H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APDJHLKGCFHVJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1C=CC(=N1)C(=O)NC(C#N)C2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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